molecular formula C26H20ClN5O3 B2835967 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-67-1

3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2835967
CAS No.: 1111016-67-1
M. Wt: 485.93
InChI Key: OYOVIQKGENGXAQ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzamide core, an imidazole ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be formed by the condensation of a 1,2-dicarbonyl compound with an amine.

    Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions, often using coupling reagents such as EDCI or DCC.

    Chlorination: The final step involves the chlorination of the benzamide derivative using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetics.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3,4-dichlorophenyl)benzamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide

Comparison

Compared to similar compounds, 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is unique due to the presence of both the oxadiazole and imidazole rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide represents a novel chemical entity with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorobenzamide moiety
  • Oxadiazole ring : Known for its diverse biological activities.
  • Imidazole group : Associated with various pharmacological effects.

This structural diversity contributes to its potential efficacy against multiple biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and imidazole rings exhibit significant biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown promising results in inhibiting tumor cell proliferation across various cancer types:

Cell Line IC50 (µM) Activity
HeLa (Cervical Cancer)2.76High selectivity
CaCo-2 (Colon Adenocarcinoma)9.27Moderate efficacy
3T3-L1 (Mouse Embryo)1.143High selectivity

These findings suggest that the compound may inhibit cell growth by inducing apoptosis or cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound's structural components are also linked to antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Standard Drug
Staphylococcus aureus15Ciprofloxacin
Escherichia coli12Ciprofloxacin

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The presence of the oxadiazole and imidazole rings may facilitate interactions with cellular targets leading to programmed cell death.
  • Modulation of Signaling Pathways : Compounds with similar structures have been noted to interfere with growth factor signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Recent studies have explored the efficacy of related compounds in clinical settings:

  • A study involving a series of oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values below 5 µM.
  • Another investigation focused on the antibacterial properties of imidazole-containing compounds revealed that modifications in the side chains could enhance activity against resistant strains.

Properties

IUPAC Name

3-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O3/c1-34-22-11-7-18(8-12-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-5-9-21(10-6-17)29-25(33)19-3-2-4-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVIQKGENGXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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